molecular formula C14H22BNO3 B13115471 1,3,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

1,3,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Katalognummer: B13115471
Molekulargewicht: 263.14 g/mol
InChI-Schlüssel: VAFXGZQNTUENIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 1883429-55-7) is a pyridin-2(1H)-one derivative functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position and methyl substituents at the 1-, 3-, and 4-positions of the pyridinone ring. It is a boronic ester widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceutical and materials science research . With 98% purity, it is a high-quality reagent for precision synthesis .

Eigenschaften

Molekularformel

C14H22BNO3

Molekulargewicht

263.14 g/mol

IUPAC-Name

1,3,4-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

InChI

InChI=1S/C14H22BNO3/c1-9-10(2)12(17)16(7)8-11(9)15-18-13(3,4)14(5,6)19-15/h8H,1-7H3

InChI-Schlüssel

VAFXGZQNTUENIT-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2C)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one typically involves the following steps:

    Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Boronic Ester Group: The boronic ester group can be introduced via a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding boronic acid.

    Reduction: Reduction of the pyridinone ring to a piperidine derivative.

    Substitution: Nucleophilic substitution reactions at the boronic ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridinone derivatives.

Wissenschaftliche Forschungsanwendungen

1,3,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 1,3,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one involves its ability to form stable carbon-carbon bonds through cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (1883429-55-7) 1,3,4-Trimethyl C₁₄H₂₂BNO₃ 262.81 High purity (98%), methyl groups enhance steric stability.
1,3-Dimethyl-5-(dioxaborolan)pyridin-2(1H)-one (1425045-01-7) 1,3-Dimethyl C₁₃H₂₀BNO₃ 249.11 Lower steric bulk; solubility in DMSO at 10 mM.
1-Ethyl-5-(dioxaborolan)pyridin-2(1H)-one (1349734-00-4) 1-Ethyl C₁₃H₂₂BNO₃ 263.12 Ethyl group increases lipophilicity vs. methyl.
1-Isobutyl-5-(dioxaborolan)pyridin-2(1H)-one (1349733-96-5) 1-Isobutyl C₁₅H₂₄BNO₃ 277.17 Enhanced lipophilicity; 95% purity.
4-Methoxy-1-methyl-5-(dioxaborolan)pyridin-2(1H)-one (15775-89-0) 4-Methoxy, 1-methyl C₁₃H₂₂BNO₄ 279.12 Methoxy group introduces electron-donating effects.
1-Benzyl-3-chloro-5-(dioxaborolan)-4-(trimethylsilyl)pyridin-2(1H)-one (1010101-15-1) 1-Benzyl, 3-Cl, 4-SiMe₃ C₂₂H₃₂BClNO₃Si 470.45 Bulky substituents reduce reactivity; chloro and silyl groups alter electronic profile.

Reactivity in Cross-Coupling Reactions

The dioxaborolan group enables participation in Suzuki-Miyaura reactions, but substituents modulate reactivity:

  • Electron-donating groups (e.g., methyl in the target compound) stabilize the boronate intermediate but may slow coupling rates compared to electron-neutral or withdrawing groups .
  • Steric hindrance : Bulky substituents (e.g., isobutyl or benzyl ) reduce reaction efficiency by impeding access to the boron center.
  • Heterocycle modifications: Pyridine derivatives (e.g., 3-(trifluoromethyl)pyridine ) exhibit distinct electronic effects compared to pyridinones, altering coupling regioselectivity.

Research Findings and Case Studies

  • Example 1 : The target compound was employed in a palladium-catalyzed coupling to synthesize pyrrolo[2,3-b]pyridine derivatives, key intermediates in anticancer drug development .
  • Example 2 : 1-Isobutyl analogs demonstrated improved yields in couplings with electron-deficient aryl halides due to reduced steric clash.
  • Example 3 : The trimethylsilyl-substituted analog showed unique stability in high-temperature reactions but required specialized handling.

Biologische Aktivität

1,3,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a synthetic organic compound classified as a boronic acid derivative. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry. The biological activity of this compound has been explored in various contexts, particularly its role in drug development and therapeutic applications.

The molecular formula of 1,3,4-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is C14H22BNO3C_{14}H_{22}BNO_3, with a molecular weight of 263.14 g/mol. The structure includes a pyridinone core and a boronic ester group that facilitates its reactivity in cross-coupling reactions.

PropertyValue
Molecular FormulaC14H22BNO3
Molecular Weight263.14 g/mol
IUPAC Name1,3,4-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
InChI KeyVAFXGZQNTUENIT-UHFFFAOYSA-N

The biological activity of this compound primarily arises from its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester group acts as a nucleophile and can interact with various electrophilic partners in the presence of palladium catalysts. This mechanism is crucial for the synthesis of complex organic molecules that may exhibit biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing boronic esters exhibit anticancer properties by inhibiting specific enzymes involved in tumor progression. For instance, the inhibition of glycogen synthase kinase 3 beta (GSK-3β) has been linked to reduced cancer cell proliferation and enhanced apoptosis in certain cancer cell lines. In vitro studies have shown that derivatives of boronic acids can significantly reduce the viability of cancer cells while maintaining low toxicity to normal cells .

Neuroprotective Effects

Research has also highlighted the potential neuroprotective effects of boronic acid derivatives like 1,3,4-trimethyl compounds. These compounds have been investigated for their ability to reduce neuroinflammation and oxidative stress in models of neurodegenerative diseases such as Alzheimer's disease. In animal models treated with lipopolysaccharide (LPS), these compounds demonstrated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes. For example:

  • GSK-3β Inhibition : Compounds similar to 1,3,4-trimethyl have shown promising results in inhibiting GSK-3β activity with IC50 values indicating effective concentrations for therapeutic use .

Case Studies

Several case studies have documented the biological activity of boronic acid derivatives:

  • Study on GSK-3β Inhibitors : A series of compounds were synthesized and tested for their inhibitory effects on GSK-3β. Among them, compounds with boronic acid functionalities exhibited significant inhibition at low micromolar concentrations (IC50 < 10 μM), suggesting their potential as therapeutic agents against neurodegenerative diseases .
  • Antitumor Activity : In a study evaluating the cytotoxicity of various boron-containing compounds against different cancer cell lines (e.g., HeLa and MCF7), it was found that certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells at similar concentrations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.